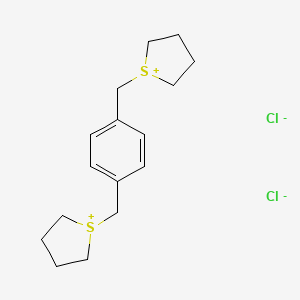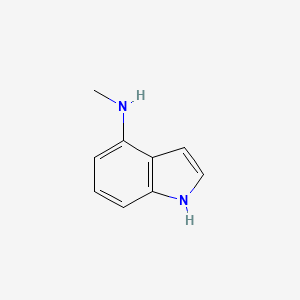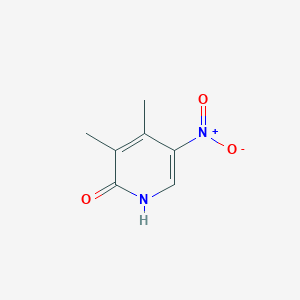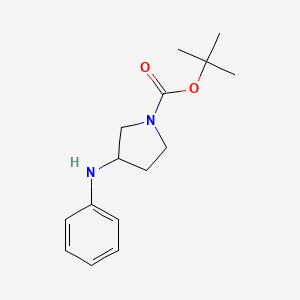
Adenosine, 3',5'-diamino-3',5'-dideoxy-
Descripción general
Descripción
Cordyceps militaris. This compound has garnered significant attention due to its unique chemical structure and biological activity, which have potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective amination of adenosine derivatives. The process often requires specific catalysts and controlled reaction conditions to ensure the correct placement of amino groups at the 3’ and 5’ positions of the ribose moiety.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve large-scale fermentation processes using Cordyceps militaris cultures. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 3’,5’-diamino-3’,5’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino groups.
Aplicaciones Científicas De Investigación
Adenosine, 3’,5’-diamino-3’,5’-dideoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: It has shown promise in therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in various industrial applications, including as a precursor for other bioactive molecules.
Mecanismo De Acción
The mechanism of action of adenosine, 3’,5’-diamino-3’,5’-dideoxy- involves its interaction with cellular pathways and molecular targets. It is known to inhibit RNA synthesis by incorporating into RNA chains and causing premature termination. This action is particularly effective against rapidly dividing cells, such as cancer cells, making it a potent anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, which lacks the amino modifications at the 3’ and 5’ positions.
Cordycepin (3’-deoxyadenosine): Similar to adenosine, 3’,5’-diamino-3’,5’-dideoxy-, but with only one amino modification.
2’,5’-Dideoxyadenosine: Another derivative with modifications at different positions on the ribose moiety.
Uniqueness
Adenosine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to its dual amino modifications, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJZHJYUXSQIT-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473812 | |
| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67313-23-9 | |
| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid](/img/structure/B1624305.png)











